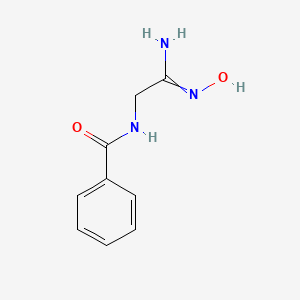

N-(2-Amino-2-hydroxyiminoethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-hydroxyiminoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQOMNTAAJOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 2 Amino 2 Hydroxyiminoethyl Benzamide

De Novo Synthesis Strategies for the N-(2-Amino-2-hydroxyiminoethyl)benzamide Core

The construction of the this compound core can be approached through several convergent synthetic routes. A logical retrosynthetic analysis suggests the disconnection of the central amide bond, yielding a benzoyl precursor and a 2-amino-2-hydroxyiminoethan-1-amine intermediate. The primary challenge lies in the efficient and regioselective synthesis of the latter.

Identification of Key Precursors and Starting Materials

The synthesis of this compound would logically commence from readily available and economical starting materials. A plausible synthetic pathway can be envisioned starting from α-amino acids or their derivatives, which provide a suitable two-carbon backbone with a nitrogen functionality.

Key Precursors for the Benzamide (B126) Moiety:

Benzoyl chloride and its derivatives: These are highly reactive acylating agents that readily form amide bonds with primary amines. A wide variety of substituted benzoyl chlorides are commercially available or can be synthesized from the corresponding benzoic acids. wikipedia.organamma.com.br

Benzoic acid and its derivatives: These can be coupled with amines using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU. fishersci.co.uk

Key Precursors for the N-(2-Amino-2-hydroxyiminoethyl) Moiety:

A hypothetical, yet chemically sound, route to the key intermediate, 2-amino-2-hydroxyiminoethan-1-amine, could begin with a protected α-amino aldehyde or α-amino ketone.

N-protected α-amino aldehydes (e.g., N-Boc-glycinal): These compounds can serve as a direct precursor to the hydroxyimino group.

α-halo ketones: These can be converted to α-amino ketones, which can then be oximated.

A proposed synthetic sequence is outlined in the table below:

| Step | Reaction | Reactants | Key Transformations |

| 1 | Oximation | N-protected α-amino aldehyde, Hydroxylamine (B1172632) hydrochloride | Formation of the oxime functionality. nih.govwikipedia.org |

| 2 | Deprotection | Protected amino-oxime, Acid (e.g., TFA) | Removal of the protecting group to reveal the primary amine. |

| 3 | Amide Coupling | 2-amino-2-hydroxyiminoethan-1-amine, Benzoyl chloride | Formation of the final this compound. khanacademy.org |

Optimization of Reaction Pathways and Conditions for Yield and Purity

The optimization of the synthetic pathway is crucial for maximizing the yield and ensuring the purity of the final compound. Key areas for optimization include the choice of protecting groups, coupling reagents, and reaction conditions.

Protecting Group Strategy: The choice of the N-protecting group for the initial amino aldehyde is critical. A Boc (tert-butyloxycarbonyl) group is often preferred due to its stability under various reaction conditions and its facile removal with mild acid.

Amide Coupling Conditions: The reaction of the deprotected 2-amino-2-hydroxyiminoethan-1-amine with benzoyl chloride should be performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures to minimize side reactions.

Purification: Purification of the final product would likely involve column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts.

Regioselective Synthesis Approaches for the N-(2-Amino-2-hydroxyiminoethyl) Moiety

The synthesis of the N-(2-Amino-2-hydroxyiminoethyl) moiety requires careful control of regioselectivity, particularly during the oximation step if an unsymmetrical ketone precursor is used. The reaction of hydroxylamine with a ketone can potentially lead to two geometric isomers (E and Z) of the oxime. nih.gov

For a precursor like an α-amino ketone, the oximation is generally straightforward. However, if a more complex precursor is utilized, directing groups might be necessary to ensure the desired regioselectivity. nih.gov The reaction conditions, such as pH and solvent, can also influence the isomeric ratio of the resulting oxime.

Derivatization and Analog Synthesis of this compound

The core structure of this compound offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Rational Design of Structural Analogs and Homologs

The rational design of analogs can involve modifications at several positions:

The Benzamide Phenyl Ring: Introduction of various substituents to explore electronic and steric effects.

The Ethyl Linker: Homologation by inserting additional methylene (B1212753) groups to alter the spatial relationship between the benzamide and the amino-hydroxyimino moiety.

The Amino Group: Alkylation or acylation to probe the importance of the primary amine.

The Hydroxyimino Group: O-alkylation or O-acylation to modify its hydrogen bonding capacity and lipophilicity.

Introduction of Diverse Substituents on the Benzamide Phenyl Ring

A common and effective strategy for generating analogs is the introduction of a variety of substituents onto the benzamide phenyl ring. This can be readily achieved by using appropriately substituted benzoyl chlorides or benzoic acids in the final amide coupling step. nih.govnanobioletters.com

The table below illustrates the variety of commercially available or readily synthesizable substituted benzoyl chlorides that can be used to generate a diverse library of this compound analogs. google.comresearchgate.net

| Substituent (X) | Position on Phenyl Ring | Resulting Analog |

| -Cl, -F, -Br | ortho, meta, para | Halo-substituted analogs |

| -NO2 | ortho, meta, para | Nitro-substituted analogs |

| -CH3, -C(CH3)3 | ortho, meta, para | Alkyl-substituted analogs |

| -OCH3 | ortho, meta, para | Methoxy-substituted analogs |

The synthesis of these analogs would follow the same optimized pathway described for the parent compound, simply by substituting the appropriate benzoyl chloride in the final step. The electronic properties of these substituents can significantly influence the biological activity of the resulting compounds. researchgate.net

Modifications of the Amino and Hydroxyimino Groups for Functional Tuning

The amino and hydroxyimino groups of this compound are prime targets for chemical modification to modulate its physicochemical and biological properties. Such modifications can influence factors like solubility, binding affinity to biological targets, and metabolic stability.

The primary amino group can undergo a variety of chemical transformations. Acylation with acid chlorides or anhydrides introduces amide functionalities, while reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov Reductive amination with aldehydes or ketones can be employed to introduce alkyl substituents. These modifications can alter the charge state and hydrogen bonding capabilities of the molecule. nih.gov

The hydroxyimino group can also be readily modified. O-alkylation or O-acylation of the oxime hydroxyl group can be achieved under basic conditions, leading to the formation of O-substituted ethers or esters. These modifications can impact the acidity of the oxime proton and its ability to chelate metal ions. The electronic properties of the substituents on the benzamide ring can also influence the reactivity of the amidoxime (B1450833) group. nih.gov

Table 1: Representative Modifications of the Amino and Hydroxyimino Groups

| Entry | Starting Material | Reagent | Reaction Type | Product |

| 1 | This compound | Acetic Anhydride | Acylation | N-(2-Acetamido-2-hydroxyiminoethyl)benzamide |

| 2 | This compound | Benzyl Bromide, Base | O-Alkylation | N-(2-Amino-2-(benzyloxyimino)ethyl)benzamide |

| 3 | This compound | Phenyl Isocyanate | Addition | N-(2-(3-Phenylureido)-2-hydroxyiminoethyl)benzamide |

| 4 | This compound | Acetone, NaBH3CN | Reductive Amination | N-(2-(Isopropylamino)-2-hydroxyiminoethyl)benzamide |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules, which combine two or more pharmacophores, are a key strategy in drug discovery to develop compounds with improved or novel activities. nih.gov The this compound scaffold can be incorporated into hybrid molecules by covalently linking it to other biologically active moieties.

The design of such hybrids involves identifying suitable pharmacophores that could act synergistically with the benzamide-amidoxime core. For instance, linking a fluoroquinolone antibiotic to the amino group could create a hybrid with dual-action antibacterial properties. rsc.org Similarly, conjugation with a coumarin (B35378) scaffold could yield hybrids with potential anticancer or anti-inflammatory activities. nih.gov

Table 2: Examples of Hybrid Molecules and Synthetic Strategies

| Hybrid Molecule Concept | Pharmacophore 1 | Pharmacophore 2 | Linkage Strategy | Potential Application |

| 1 | This compound | Ciprofloxacin | Amide bond | Antibacterial |

| 2 | This compound | 7-Hydroxycoumarin | Ether linkage | Anticancer |

| 3 | This compound | Ibuprofen | Ester linkage | Anti-inflammatory |

Advanced Synthetic Techniques Applicable to this compound

The synthesis of this compound and its derivatives can be enhanced by the application of advanced synthetic techniques. These methods often offer advantages over classical synthetic procedures in terms of reaction time, yield, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the synthesis of amidoximes from nitriles and hydroxylamine, significantly reducing reaction times from hours to minutes. mdpi.com This technique could be applied to the synthesis of the target compound, potentially improving yields and reducing the formation of byproducts.

Ultrasound irradiation is another green chemistry technique that has been successfully employed for the synthesis of amidoximes. Sonication can enhance mass transfer and accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods.

Flow chemistry represents a further advancement in synthetic methodology. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and pressure, leading to improved reproducibility and scalability. This technique would be particularly advantageous for the large-scale production of this compound.

Table 3: Comparison of Synthetic Techniques for Amidoxime Synthesis

| Technique | Typical Reaction Time | Typical Yield | Advantages |

| Conventional Heating | Several hours | Good to high | Simple setup |

| Microwave Irradiation | 5-15 minutes | 65-81% | Rapid, efficient heating |

| Ultrasound Irradiation | Short reaction times | Good | Enhanced reaction rates |

| Flow Chemistry | Continuous | High | Scalable, precise control |

Advanced Structural Elucidation and Conformational Analysis of N 2 Amino 2 Hydroxyiminoethyl Benzamide

Spectroscopic Characterization Methodologies in Academic Research

Following a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data for the compound N-(2-Amino-2-hydroxyiminoethyl)benzamide has been found. The structural elucidation of a novel compound like this would typically involve a combination of the following spectroscopic techniques to confirm its molecular structure and identify its functional groups. However, published research detailing this analysis for this specific molecule is not available at this time.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR or ¹³C NMR data for this compound could be located. In a hypothetical analysis, ¹H NMR spectroscopy would be used to determine the number and types of protons and their connectivity. Key expected signals would include those for the aromatic protons of the benzamide (B126) group, the amine (NH₂) protons, the hydroxyl (OH) proton of the oxime, and the methine (CH) proton. The chemical shifts, splitting patterns, and integration of these signals would be crucial for confirming the structure. Similarly, ¹³C NMR would identify all unique carbon environments, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the imino carbon, and the amino-substituted carbon.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific FTIR spectroscopic data for this compound is not available in the reviewed literature. An expected FTIR spectrum for this compound would exhibit characteristic absorption bands corresponding to its various functional groups. These would likely include N-H stretching vibrations for the primary amine and the amide, a C=O stretching band for the amide carbonyl group, C=N stretching for the oxime, and O-H stretching for the hydroxyl group of the oxime. The aromatic C-H and C=C stretching bands from the benzene (B151609) ring would also be present.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

There is no available mass spectrometry data for this compound in the public domain. Mass spectrometry would be a critical tool to determine the molecular weight of the compound and to study its fragmentation pattern, which would provide further confirmation of its structure. The molecular ion peak would correspond to the exact mass of the molecule. Fragmentation would likely involve cleavage of the amide bond and fragmentation of the side chain, providing valuable structural information.

UV-Visible Spectroscopy in Conjugated System Analysis

Experimental UV-Visible spectroscopic data for this compound has not been reported in the available scientific literature. This technique would be used to study the electronic transitions within the molecule, particularly those involving the conjugated system of the benzamide moiety. The presence of the benzene ring and the carbonyl group would be expected to give rise to characteristic absorption bands in the UV region.

Solid-State Structure Determination via X-ray Crystallography

Conformational Analysis in the Crystalline State

A detailed analysis of the molecule's conformation in its solid form, including bond lengths, bond angles, and torsion angles, cannot be provided without crystallographic studies. Such studies would reveal the precise three-dimensional arrangement of the atoms and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Solution-State Conformational Dynamics and Tautomerism

An exploration of how the conformation of this compound might change in a solvent environment, and the potential for it to exist in different tautomeric forms, is not possible without spectroscopic or computational studies. These investigations are vital for understanding the compound's behavior and properties in a more biologically relevant context.

Until research on this compound is conducted and published, a detailed and authoritative article on its advanced structural elucidation and conformational analysis cannot be responsibly generated.

Theoretical and Computational Investigations of N 2 Amino 2 Hydroxyiminoethyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a fundamental method for investigating the electronic properties of molecules. Through DFT calculations, researchers can predict a molecule's geometry, orbital energies, and reactivity patterns.

Geometry Optimization and Molecular Conformation Studies

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating areas of varying electrostatic potential. Typically, red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. Green areas represent neutral potential. The MEP map is invaluable for predicting how a molecule will interact with other charged species.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). This method is instrumental in drug discovery and design.

Elucidation of Potential Binding Sites on Biological Macromolecules

Through molecular docking simulations, it is possible to identify potential binding sites for N-(2-Amino-2-hydroxyiminoethyl)benzamide on various biological targets. The simulation software samples a wide range of possible conformations of the ligand within the binding pocket of the receptor and scores them based on the predicted binding affinity. The results can reveal the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical for understanding the potential biological activity of the compound.

As dedicated research on this compound becomes available, the data and findings will be crucial for populating these theoretical frameworks with concrete results.

Prediction of Binding Affinity and Interaction Energies

There are no specific studies detailing the prediction of binding affinity and interaction energies of this compound with any biological target. Such studies would typically involve molecular docking simulations to predict the binding pose and scoring functions or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) to calculate binding free energies. Without experimental data or dedicated computational projects, no data tables on binding affinities or interaction energies can be compiled for this compound.

Conformational Flexibility and Induced Fit Docking Analyses

Similarly, information regarding the conformational flexibility and induced fit docking analyses of this compound is not available. An analysis of this nature would explore the different shapes the molecule can adopt and how it might adapt its conformation upon binding to a flexible protein active site. This requires specific computational investigations that have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Development of Predictive Models Correlating Structure with Biological Activity

No QSAR models have been developed specifically for this compound or a closely related series of analogs that would allow for the prediction of its biological activity. QSAR studies require a dataset of compounds with measured biological activity to derive a statistically significant model.

Identification of Pharmacophoric Features Essential for Activity

Without established biological activity and a corresponding QSAR model, the essential pharmacophoric features of this compound for any specific activity have not been identified. A pharmacophore model highlights the key molecular features responsible for a drug's interaction with a target receptor.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with solvent molecules or a biological target. The absence of such studies means that the dynamic properties and interaction patterns of this specific compound remain unexplored from a computational standpoint.

Molecular Mechanisms of Action of N 2 Amino 2 Hydroxyiminoethyl Benzamide

Interactions with Biological Macromolecules (excluding clinical context)

Protein-Ligand Binding Kinetics and Thermodynamics (in vitro)

Without any research findings, creating an informative and scientifically accurate article that adheres to the provided outline is not possible. There is no data to populate the required tables or to detail the compound's purported mechanisms of action.

DNA/RNA Interaction Studies and Nucleic Acid Binding

There is currently no available scientific literature or data detailing the interaction of N-(2-Amino-2-hydroxyiminoethyl)benzamide with DNA or RNA. Studies on how this specific compound may bind to nucleic acids, the nature of such potential interactions (e.g., intercalation, groove binding), and the functional consequences of such binding have not been reported.

Cellular Pathway Perturbations in Research Models (non-clinical)

Investigations into the effects of this compound on cellular pathways in non-clinical research models are not present in the current body of scientific literature. While related benzamide (B126) structures have been studied for their biological activities, this specific derivative remains uncharacterized in this regard.

Induction of Apoptosis and Necroptosis Pathways

There are no published studies demonstrating that this compound induces apoptosis or necroptosis. The molecular signaling cascades, such as caspase activation or the formation of the necrosome, have not been investigated in the context of this compound.

Cell Cycle Arrest and Proliferation Inhibition

The effects of this compound on cell cycle progression and cellular proliferation have not been documented. Consequently, there is no information on whether this compound can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or inhibit the proliferation of cell lines.

Receptor Antagonism or Agonism in Defined Systems

Scientific inquiry has not yet explored the potential for this compound to act as either an antagonist or an agonist at any known receptor. Binding affinities, dose-response relationships, and the functional outcomes of receptor interaction for this compound are currently unknown.

Modulation of Gene Expression and Protein Regulation

There is a lack of research on the influence of this compound on gene expression and protein regulation. Studies to determine if this compound can alter transcription levels of specific genes or affect the expression and activity of regulatory proteins have not been conducted.

Structure Activity Relationship Sar Studies of N 2 Amino 2 Hydroxyiminoethyl Benzamide Derivatives

Correlating Substituent Effects on the Benzamide (B126) Moiety with Biological Activity

The benzamide moiety serves as a foundational scaffold in numerous biologically active compounds. Alterations to the phenyl ring can significantly influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Research on various classes of benzamide derivatives has consistently shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. For instance, in studies of N-substituted benzamide derivatives as antitumor agents, it was observed that certain substituents can enhance antiproliferative activities. nih.gov The introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) at different positions (ortho, meta, para) can modulate the electron density of the amide carbonyl and the aromatic ring, which can be crucial for target binding. For example, a preliminary SAR on some N-substituted benzamide derivatives indicated that a chlorine atom or a nitro-group on the benzene (B151609) ring can significantly decrease their anti-proliferative activity. nih.gov

The following interactive table illustrates hypothetical SAR data for a series of N-(2-Amino-2-hydroxyiminoethyl)benzamide derivatives with varying substituents on the benzamide phenyl ring, based on general principles observed in related compound series.

| Compound | Substituent (R) | Position | Hypothetical IC50 (µM) | Comment |

|---|---|---|---|---|

| 1a | -H | - | 15.2 | Unsubstituted parent compound. |

| 1b | -Cl | para | 8.5 | Electron-withdrawing group may enhance binding. |

| 1c | -OCH3 | para | 12.1 | Electron-donating group shows moderate activity. |

| 1d | -NO2 | meta | 25.8 | Strong electron-withdrawing group may be detrimental to activity. |

| 1e | -CH3 | ortho | 18.9 | Potential for steric hindrance at the ortho position. |

Investigating the Role of the N-(2-Amino-2-hydroxyiminoethyl) Side Chain in Target Engagement

The N-(2-Amino-2-hydroxyiminoethyl) side chain is a distinguishing feature of this class of compounds, presenting several functional groups that can participate in crucial interactions with a biological target.

Amine Group: The primary amino group can act as a hydrogen bond donor. In its protonated state (at physiological pH), it can form ionic bonds with negatively charged amino acid residues such as aspartate or glutamate in a protein's binding pocket.

Hydroxyimino (Oxime) Group: The oxime functional group is a versatile moiety in medicinal chemistry. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the nitrogen atom). Oximes are also known to be effective metal chelators, which could be a key interaction if the target is a metalloenzyme. pitt.edu Furthermore, some studies have explored the role of oximes as nitric oxide (NO) donors, which could confer additional pharmacological activities. nih.gov The geometry of the oxime (E/Z isomerism) can also significantly influence binding affinity.

Ethyl Linker: The two-carbon chain provides a specific spatial relationship between the benzamide core and the terminal amino and hydroxyimino groups. The conformational flexibility of this linker allows the functional groups to adopt an optimal orientation for binding.

The interplay of these functional groups is likely critical for target recognition and binding affinity.

Impact of Stereochemistry and Chiral Centers on Potency and Selectivity

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. rsc.org The this compound structure contains a chiral center at the carbon atom bearing the amino and hydroxyimino groups. Consequently, this compound can exist as a pair of enantiomers (R and S).

It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com One enantiomer (the eutomer) may bind to the target with high affinity, while the other (the distomer) may have lower affinity or even interact with a different target, potentially leading to off-target effects. For example, studies on other chiral compounds have shown that stereochemistry can be a key driver for potency and pharmacokinetic properties. researchgate.net

Therefore, the stereochemistry of the side chain in this compound derivatives is expected to be a critical factor for their biological activity. The separation and independent biological evaluation of the enantiomers are essential steps in the SAR investigation to identify the more active and potentially safer isomer.

The following table presents hypothetical data illustrating the potential impact of stereochemistry on the biological activity of a chiral benzamide derivative.

| Compound | Stereochemistry | Hypothetical Potency (Ki, nM) | Hypothetical Selectivity vs. Off-Target |

|---|---|---|---|

| 2a | Racemic | 50 | 10-fold |

| 2b | (S)-enantiomer | 15 | 50-fold |

| 2c | (R)-enantiomer | 250 | 2-fold |

Linker Length and Flexibility Optimization in Derivatives

In fragment-based drug design and lead optimization, the linker connecting two binding fragments or a core scaffold to a key interacting moiety is a critical element that can be fine-tuned to enhance affinity. nih.gov In the context of this compound derivatives, the ethyl side chain can be considered a linker.

Modifying the length and flexibility of this linker can have a profound impact on biological activity. ucla.edu

Linker Length: Increasing or decreasing the number of methylene (B1212753) units in the side chain would alter the distance between the benzamide core and the terminal functional groups. This could lead to a more favorable or unfavorable positioning within the target's binding site.

Linker Flexibility: The introduction of rigid elements, such as a double bond or a small ring, into the side chain could reduce the conformational flexibility. This can be advantageous if it pre-organizes the molecule in a bioactive conformation, thus reducing the entropic penalty of binding. Conversely, a more flexible linker might be necessary to allow the molecule to adapt to the specific topology of the binding pocket.

Systematic modifications of the linker are a key strategy for optimizing the potency of these derivatives.

Identification of Key Pharmacophores for Desired Biological Outcomes

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Based on the structural features of this compound, a hypothetical pharmacophore model can be proposed.

Key pharmacophoric features would likely include:

An aromatic ring from the benzamide moiety, capable of engaging in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond donor/acceptor feature from the oxime group.

A positive ionizable feature from the amino group.

The spatial arrangement of these features is critical. Computational methods, such as 3D-QSAR and molecular docking, can be employed to refine this pharmacophore model based on the experimental activities of a series of analogs. nih.govtandfonline.com Such models are invaluable tools for the rational design of new derivatives with improved potency and selectivity.

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data for the compound “this compound” corresponding to the requested biological activity profiles.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection while strictly adhering to the provided outline and focusing solely on this specific chemical compound.

The search for data on the following activities for "this compound" yielded no results:

In Vitro Anti-proliferative and Cytotoxic Activities against Various Cell Lines

Anti-fibrotic Efficacy in Experimental Models

In Vitro Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

Anti-parasitic Activities against Protozoan Pathogens (e.g., Plasmodium falciparum, Trypanosoma spp., Leishmania spp.)

Immunomodulatory and Anti-inflammatory Effects in Cellular Assays

Enzyme Inhibitory Selectivity and Potency Profiling in Biochemical Assays

To fulfill the user's request, which requires a strict focus on "this compound" and the exclusion of data for other compounds, the article cannot be written.

Advanced Research Methodologies and Techniques Applied to N 2 Amino 2 Hydroxyiminoethyl Benzamide Research

High-Throughput Screening (HTS) in Discovery and Lead Optimization

In a typical research scenario, HTS would be employed to screen large chemical libraries to identify initial "hits" that modulate a specific biological target or pathway of interest. For a compound like N-(2-Amino-2-hydroxyiminoethyl)benzamide, if it were identified as a hit, subsequent HTS campaigns would involve screening focused libraries of analogues to establish structure-activity relationships (SAR) and optimize properties like potency and selectivity. This process is crucial for transforming a preliminary hit into a viable lead compound. However, there is no published data indicating that this compound has been the subject of such HTS campaigns.

Biophysical Characterization of Ligand-Target Interactions (e.g., ITC, SPR)

To understand how a compound interacts with its biological target, biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) would be used to directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and its putative target protein. Surface Plasmon Resonance (SPR) would provide real-time data on the kinetics of the interaction, determining the association (k_on) and dissociation (k_off) rates. No studies reporting ITC or SPR data for this compound are currently available.

Proteomics and Metabolomics Approaches for Global Cellular Impact Assessment

To obtain a broader understanding of the cellular impact of this compound, researchers would turn to "omics" technologies. Proteomics studies, often using mass spectrometry, would identify global changes in protein expression or post-translational modifications in response to compound treatment. This can help to identify on-target and off-target effects and uncover novel biological pathways affected by the compound. Similarly, metabolomics would be used to profile changes in the levels of endogenous small-molecule metabolites, providing a functional readout of the cellular state after exposure to the compound. There are no published proteomics or metabolomics studies specifically investigating the effects of this compound.

Chemical Probe Development and Application

A well-characterized, potent, and selective molecule can be developed into a chemical probe to study the function of its biological target in cells and organisms. For this compound to be considered for chemical probe development, extensive data on its selectivity and mechanism of action would first be required. The probe could then be used in various applications, including target validation and imaging. The necessary prerequisite studies to support the development of this compound as a chemical probe have not been reported.

Future Directions and Emerging Research Avenues for N 2 Amino 2 Hydroxyiminoethyl Benzamide

Exploration of Novel Therapeutic Targets and Indications

The benzamide (B126) functional group is a well-established pharmacophore present in a diverse range of approved drugs, suggesting that N-(2-Amino-2-hydroxyiminoethyl)benzamide and its analogues could interact with a variety of biological targets. Future research will focus on a systematic exploration of these potential targets to uncover new therapeutic indications.

Initial screening efforts could investigate its efficacy in areas where other benzamide derivatives have shown promise. For instance, some benzamide analogues have been identified as potent monoamine oxidase-B (MAO-B) inactivators, suggesting a potential role in neurodegenerative diseases. nih.gov Furthermore, the discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress opens up avenues for investigating this compound in the context of diabetes and metabolic disorders. nih.govnih.gov

A comprehensive screening approach against a wide array of biological targets will be crucial. This could include, but is not limited to, enzymes, receptors, and ion channels implicated in various pathologies such as cancer, inflammation, and infectious diseases. Preclinical studies have identified numerous druggable targets that could be relevant for kidney disease, for example, and similar strategies could be applied to identify the potential of this benzamide compound in nephrology. nih.gov

Design of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

The development of next-generation derivatives of this compound will be a critical step in optimizing its therapeutic potential. This will involve systematic modifications of its chemical structure to enhance its potency, improve its selectivity for the desired biological target, and refine its pharmacological properties.

Structure-activity relationship (SAR) studies will be instrumental in this process. By synthesizing and evaluating a series of analogues with modifications at various positions of the benzamide scaffold, researchers can identify key structural features that govern its biological activity. nih.gov For example, the synthesis of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has demonstrated how steric and hydrophobic effects can influence the potency of MAO-B inhibitors. nih.gov Similarly, the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has yielded compounds with significant insecticidal and fungicidal activities, showcasing the versatility of the benzamide core. mdpi.comnih.gov

The goals of these derivatization efforts will be multifaceted, aiming to achieve:

Enhanced Potency: To elicit the desired therapeutic effect at lower concentrations.

Improved Selectivity: To minimize off-target effects and potential toxicity.

Favorable Pharmacokinetics: To ensure appropriate absorption, distribution, metabolism, and excretion (ADME) properties for clinical application.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. These computational tools can significantly accelerate the design and optimization of this compound derivatives.

AI and ML algorithms can be employed to:

Predict Biological Activity: By analyzing the chemical structures and biological data of existing benzamide derivatives, ML models can predict the activity of novel, unsynthesized compounds.

Optimize Molecular Properties: Computational approaches like response surface methodology (RSM) and ML techniques such as multilayer perceptron (MLP) and support vector machine (SVM) can be used to predict and optimize the physicochemical properties and formulation of drug candidates. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing innovative starting points for synthesis and testing.

By leveraging these in silico methods, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Development of Advanced Delivery Systems for Targeted Research Applications

The efficacy of a therapeutic agent can be significantly enhanced through the use of advanced drug delivery systems (DDS). For this compound, the development of targeted delivery systems will be crucial for maximizing its therapeutic effect while minimizing potential side effects.

A variety of nanocarrier-based systems could be explored, including:

Lipid Nanoparticles: These are versatile systems capable of encapsulating both hydrophilic and hydrophobic molecules, offering biocompatibility and low toxicity. mdpi.com

Polymeric Nanoparticles: These can be engineered to control the release of the encapsulated drug and can be functionalized with targeting ligands to direct them to specific cells or tissues. nih.gov

Hydrogels: These can provide sustained release of the therapeutic agent at the site of administration. nih.gov

The choice of delivery system will depend on the specific therapeutic application and the physicochemical properties of the this compound derivative. For instance, in the context of kidney disease, nanomaterials can be designed with specific sizes, charges, and shapes to facilitate targeted delivery to the kidneys. mdpi.com

Collaborative Research Initiatives in Benzamide Chemical Biology

Advancing the therapeutic potential of this compound will require a multidisciplinary and collaborative approach. Establishing research initiatives that bring together experts from academia and industry will be essential for accelerating progress.

These collaborations could focus on:

Biocatalytic Synthesis: Exploring the use of enzymes, such as amide bond synthetases, for the sustainable and efficient synthesis of benzamide derivatives in aqueous systems. ukri.org

Chemical Tagging and Proteomics: Developing methods for the chemical tagging of bioactive amides to identify their cellular targets and elucidate their mechanisms of action. nih.gov

Open Innovation Platforms: Creating shared databases of chemical structures, biological activity data, and computational models to foster a more collaborative and efficient research ecosystem.

By fostering a collaborative environment, the scientific community can leverage collective expertise and resources to unlock the full therapeutic potential of this compound and related compounds.

Q & A

Basic Question: What are the common synthetic routes for N-(2-Amino-2-hydroxyiminoethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a hydroxylamine-containing ethylamine precursor. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) protection to prevent side reactions during coupling .

- Amide bond formation : Employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–4°C to enhance yield .

- Deprotection : Remove the Boc group using 4M HCl in dioxane at room temperature .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., acetone or chloroform) to improve intermediate stability. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Basic Question: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Structural validation combines:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic peaks:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Resolve twinning or disorder by adjusting HKL-5 scaling parameters .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 343.4 [M+H]⁺ for dichloro derivatives) .

Basic Question: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

- Cytotoxicity Screening : Use the Sulforhodamine B (SRB) assay :

- Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates.

- Treat with compound (1–100 µM) for 48–72 hours.

- Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

- Enzyme Inhibition : For HDAC-targeted studies, employ fluorometric assays using HeLa cell nuclear extracts and Ac-H3 ELISA to quantify histone acetylation .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound derivatives?

Methodological Answer:

- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., HDACs). Focus on the hydroxyiminoethyl group’s hydrogen-bonding potential .

- Analog Synthesis : Modify substituents on the benzamide ring (e.g., chloro, methoxy) and assess potency shifts. For example, dichloro derivatives show enhanced antiparasitic activity (IC₅₀ < 1 µM against Trypanosoma brucei) .

- In Vitro Validation : Compare IC₅₀ values across analogs using dose-response curves. Apply Hill slope analysis to identify cooperative binding effects .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

Common issues include:

- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .

- Twinning : Apply the HKL-5 scaling algorithm in SHELXL to refine twinned data (e.g., for monoclinic systems with twin law -h, -k, l) .

- Hydrogen bonding ambiguity : Perform DFT calculations (e.g., Gaussian 09) to optimize hydrogen positions and validate with Hirshfeld surface analysis .

Advanced Question: How should contradictory bioactivity data between assays be analyzed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.